molecular formula C18H22N2O B3835356 Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-

Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-

Cat. No.: B3835356
M. Wt: 282.4 g/mol
InChI Key: CHRKMONOOHNWHG-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-: is a chemical compound belonging to the piperazine family. Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a 2-methoxyphenyl group and a phenylmethyl group attached to the piperazine ring, making it a unique derivative with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aryl Substitution: One common method involves the substitution of an aryl halide with piperazine in the presence of a palladium catalyst.

    Hydroamination: Another method involves the intramolecular hydroamination of cyclic sulfamidates derived from amino acids.

Industrial Production Methods: Industrial production often utilizes eco-friendly and cost-effective methods, such as using piperazine as a solvent to facilitate the reaction. This approach not only reduces costs but also minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Aryl halides, palladium catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological targets.

Medicine:

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- stands out due to its specific substituents, which confer unique chemical and biological properties. Its combination of a 2-methoxyphenyl group and a phenylmethyl group makes it particularly valuable in certain synthetic and research applications.

Properties

IUPAC Name

1-benzyl-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-18-10-6-5-9-17(18)20-13-11-19(12-14-20)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRKMONOOHNWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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